N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Description
Chemical Structure and Properties
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS: 1956390-03-6) is a synthetic carboxamide derivative with the molecular formula C₂₀H₂₂FN₃O₃ and a molecular weight of 371.41 g/mol . The compound features:
- A tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) linked to a carboxamide group.
- An N-methyl substituent and a 4-fluorobenzamido moiety attached via a phenyl ring.
- Storage conditions recommend sealing in dry environments at 2–8°C, with hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Properties
Molecular Formula |
C21H23FN2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methyloxane-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-24(21(26)17-10-12-27-13-11-17)19-8-2-15(3-9-19)14-23-20(25)16-4-6-18(22)7-5-16/h2-9,17H,10-14H2,1H3,(H,23,25) |
InChI Key |
RUDDGXZHYJVRFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of N-succinimidyl 4-fluorobenzoate with N-(2-aminoethyl)maleimide . This reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 40°C) for approximately 30 minutes . The resulting intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-pressure liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies related to cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to integrin receptors, which play a crucial role in cell adhesion and signaling pathways . This binding can modulate cellular processes such as migration, invasion, and angiogenesis, making the compound valuable in cancer research and therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of carboxamide derivatives with diverse pharmacological or pesticidal applications. Below is a detailed comparison with analogs identified in the literature:
Substituted Benzamides (Anthranilamide-Based FXa Inhibitors)
highlights several benzamide derivatives, such as 2-Amino-5-methyl-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide (5c) and 5-Chloro-N-(2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)thiophene-2-carboxamide (1a). Key differences include:
- Molecular Weight : Compounds like 5c (320.04 g/mol) are lighter than the target compound (371.41 g/mol), reflecting simpler substituents (e.g., methyl or chloro groups vs. fluorobenzamido-methyl) .
- Biological Activity: These analogs are designed as FXa inhibitors, with structural features (e.g., pyridinone or morpholino rings) optimized for enzyme binding. The target compound’s 4-fluorobenzamido group may enhance hydrophobic interactions in enzyme pockets compared to non-fluorinated analogs .
- Synthesis : High yields (89–93%) are reported for these analogs via nucleophilic substitution or coupling reactions, suggesting efficient synthetic routes. The target compound likely requires similar methodologies but with tailored steps for fluorobenzamido incorporation .
Ureido-Substituted Analog (HR442508)
describes N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (HR442508) , which shares the same molecular formula (C₂₀H₂₂FN₃O₃ ) and weight (371.41 g/mol) as the target compound. Differences include:
- Functional Group : HR442508 has a 4-fluorophenyl ureido group instead of a 4-fluorobenzamido-methyl substituent.
Morpholine-4-Carboxamide Analog
details N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide , which replaces the tetrahydro-2H-pyran ring with a morpholine moiety. Key distinctions:
- Synthetic Complexity : Morpholine rings are easier to functionalize, suggesting divergent synthetic pathways despite identical molecular weights .
Chromen-Pyrazolo-Pyrimidine Derivatives
describes complex fluorinated compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, MW: 589.1 g/mol). Comparisons include:
- Fluorine Placement : Both compounds utilize fluorine to modulate electronic properties, but the chromen derivative’s fluorophenyl group is part of a rigid planar system, which may restrict conformational flexibility during target binding .
Pesticidal Carboxamides
lists pesticidal carboxamides (e.g., 4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide ). Contrasts with the target compound:
- Substituents : Chlorine and tert-butyl groups dominate pesticidal analogs, whereas the target compound’s fluorine may reduce environmental persistence while maintaining bioactivity .
- Applications : The target compound’s design suggests a therapeutic rather than pesticidal focus, given its fluorinated aromatic system and heterocyclic carboxamide .
Biological Activity
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H23FN2O3
- Molecular Weight : 370.42 g/mol
- CAS Number : 1956323-16-2
Structural Features
The compound features a tetrahydropyran ring, which is known for its role in various biological activities, combined with a fluorobenzamide moiety that may enhance its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various biological activities through the following mechanisms:
- Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in metabolic processes.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Recent studies have shown that related compounds exhibit significant antimicrobial properties. For instance, pyrazine carboxamides demonstrated potent antibacterial activity against extensively drug-resistant Salmonella Typhi, suggesting a potential application in treating resistant infections .
Neuroprotective Effects
Compounds with similar structures have been evaluated for their neuroprotective effects, particularly as monoamine oxidase (MAO) inhibitors. For example, derivatives with fluorinated phenyl groups have shown promising results in inhibiting MAO-B, which is crucial for managing neurodegenerative diseases like Alzheimer’s .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| 1 | T6 | MAO-B Inhibition | 0.013 | Selective and reversible inhibitor |
| 2 | T3 | MAO-B Inhibition | 0.039 | Competitive inhibitor with low toxicity |
| 3 | 5d | Antibacterial against XDR S. Typhi | 6.25 mg/mL | Strongest activity among tested compounds |
Detailed Research Insights
- MAO-B Inhibition : In a study evaluating pyridazinone derivatives, T6 was identified as the most potent MAO-B inhibitor with an IC50 value of 0.013 µM, demonstrating significant selectivity over MAO-A . This selectivity is critical for developing treatments for neurodegenerative disorders.
- Antibacterial Properties : The compound's analogs were tested against XDR S. Typhi, revealing that compound 5d had an MIC of 6.25 mg/mL, indicating strong antibacterial activity and potential as a lead candidate for antibiotic development .
- Cytotoxicity Assessment : The cytotoxic effects of these compounds were assessed using healthy fibroblast cells (L929), where T6 showed no significant cytotoxicity at various concentrations, highlighting its safety profile compared to other tested compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
